N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H17N3O2. This compound is known for its unique structure, which includes a naphthalene ring, a pyridine ring, and a thiophene ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of naphthalene-1-ylmethylamine with pyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)OXALAMIDE
- N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE
- N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)UREA
Uniqueness
N-[(NAPHTHALEN-1-YL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H16N2OS |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H16N2OS/c24-21(19-11-6-14-25-19)23(20-12-3-4-13-22-20)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-14H,15H2 |
InChI Key |
JTEQBTGNTPHUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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